molecular formula C19H15ClN2O3 B2626571 3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone CAS No. 882748-64-3

3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone

Cat. No.: B2626571
CAS No.: 882748-64-3
M. Wt: 354.79
InChI Key: XQSKXYNDQXTXHR-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound features a naphthyl group, a nitroaniline moiety, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

    Coupling Reaction: The coupling of the chloronitroaniline derivative with a naphthyl ketone under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in various interactions, influencing the compound’s activity. The naphthyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-3-nitroanilino)-1-phenyl-1-propanone: Similar structure but with a phenyl group instead of a naphthyl group.

    3-(4-Bromo-3-nitroanilino)-1-(2-naphthyl)-1-propanone: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of both a naphthyl group and a chloro-nitroaniline moiety, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-chloro-3-nitroanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-17-8-7-16(12-18(17)22(24)25)21-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,21H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSKXYNDQXTXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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